molecular formula C14H14N2O2S B5551093 (5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B5551093
M. Wt: 274.34 g/mol
InChI Key: YRUNPDYPMGSPKP-XYOKQWHBSA-N
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Description

(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclopropyl group, a methoxybenzylidene moiety, and a sulfanyl group attached to an imidazol-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable imidazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the cyclopropyl and sulfanyl groups, which confer distinct chemical and biological properties

Biological Activity

(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C14_{14}H15_{15}N2_{2}O1_{1}S1_{1}
  • Molecular Weight : 253.35 g/mol
  • CAS Number : 832121956

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl and methoxybenzaldehyde derivatives under acidic conditions. This method has been optimized to yield high purity and yield of the target compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line% InhibitionIC50 (µM)
MCF-7 (Breast)85%10
A549 (Lung)75%15
HeLa (Cervical)70%12

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G1 phase arrest.
  • Induction of Apoptosis : Increased levels of ROS lead to mitochondrial dysfunction, activation of caspases, and subsequent apoptosis.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anticancer effects .

Case Studies

A notable study evaluated the effects of this compound on melanoma cells. The results showed a selective cytotoxic effect on melanoma cells compared to normal fibroblasts, suggesting a potential therapeutic application in melanoma treatment. The study utilized MTT assays and flow cytometry to assess cell viability and apoptosis rates .

Properties

IUPAC Name

(5E)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNPDYPMGSPKP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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